Cas no 89380-77-8 (Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate)

Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate is a nitro-substituted thiophene derivative with significant utility in organic synthesis and pharmaceutical research. Its key structural features—a hydroxyl group at the 3-position and a nitro group at the 5-position—make it a versatile intermediate for constructing heterocyclic compounds. The ester functionality enhances solubility and reactivity, facilitating further derivatization. This compound is particularly valuable in the development of bioactive molecules, including potential agrochemicals and medicinal agents, due to its electron-withdrawing nitro group and hydrogen-bonding capability. High purity and stability under standard conditions ensure reliable performance in synthetic applications.
Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate structure
89380-77-8 structure
Product Name:Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate
CAS No:89380-77-8
MF:C6H5NO5S
MW:203.172600507736
MDL:MFCD09260843
CID:61261
PubChem ID:54691283
Update Time:2025-05-19

Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate
    • 3-Hydroxy-5-nitrothiophene-2-carboxylic acid methyl ester
    • methyl 3-hydroxy-5-nitro-2-thiophenecarboxylate
    • methyl 3-hydroxy-5-nitrothiothiophene-2-carboxylate
    • 3-Hydroxy-5-nitro-thiophene-2-carboxylic acid methyl ester
    • 2-Thiophenecarboxylic acid, 3-hydroxy-5-nitro-, methyl ester
    • CJHDSFKNSOHWCK-UHFFFAOYSA-N
    • SBB093085
    • 4786AC
    • LS20827
    • FCH1391873
    • DS-15964
    • CS-M0429
    • AKOS015904387
    • GSK-461364 Intermediates
    • AN-584/43301427
    • methyl3-hydroxy-5-nitrothiophene-2-carboxylate
    • SCHEMBL2978000
    • MFCD09260843
    • CPD0948?
    • 89380-77-8
    • SB66950
    • DTXSID50715859
    • SY010281
    • AC-29952
    • MDL: MFCD09260843
    • Inchi: 1S/C6H5NO5S/c1-12-6(9)5-3(8)2-4(13-5)7(10)11/h2,8H,1H3
    • InChI Key: CJHDSFKNSOHWCK-UHFFFAOYSA-N
    • SMILES: O=C(C1=C(O)C=C([N+](=O)[O-])S1)OC

Computed Properties

  • Exact Mass: 202.98900
  • Monoisotopic Mass: 202.989
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 121
  • XLogP3: 2.1

Experimental Properties

  • Density: 1.599
  • Boiling Point: 329.379℃ at 760 mmHg
  • Flash Point: 329.379 °C at 760 mmHg
  • Refractive Index: 1.623
  • PSA: 120.59000
  • LogP: 1.67170

Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Nitric acid Catalysts: Sulfuric acid ;  2 h, 0 °C
Reference
Synthesis of functionalized hydroxy-thiophene motifs as amido- and sulfonamido-phenol bioisosteres
Chao, Jianhua; Taveras, Arthur G.; Aki, Cynthia J., Tetrahedron Letters, 2009, 50(35), 5005-5008

Production Method 2

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  1 h, -10 - 0 °C; 2 h, -10 - 0 °C
Reference
Benzimidazole Inhibitors Induce a DFG-Out Conformation of Never in Mitosis Gene A-Related Kinase 2 (Nek2) without Binding to the Back Pocket and Reveal a Nonlinear Structure-Activity Relationship
Solanki, Savade; Innocenti, Paolo; Mas-Droux, Corine; Boxall, Kathy; Barillari, Caterina; et al, Journal of Medicinal Chemistry, 2011, 54(6), 1626-1639

Production Method 3

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid
Reference
Nitration of methyl 3-hydroxy- and 5-methyl-3-hydroxy-thiophene-2-carboxylate, and some chemistry of the products
Barker, John M.; Huddleston, Patrick R.; Wood, Michael L.; Burkitt, Simon A., Journal of Chemical Research, 2001, (10), 401-402

Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate Raw materials

Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate Preparation Products

Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:89380-77-8)Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate
Order Number:A843179
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:59
Price ($):612.0
Email:sales@amadischem.com

Additional information on Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate

Comprehensive Overview of Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate (CAS No. 89380-77-8)

Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate (CAS No. 89380-77-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This thiophene derivative is characterized by its unique molecular structure, featuring a nitro group and a hydroxy group attached to a thiophene ring, which is further esterified with a methyl group. Such structural attributes make it a valuable intermediate in the synthesis of more complex molecules, particularly those targeting bioactive compounds and drug discovery.

The compound's relevance has surged in recent years due to its potential applications in medicinal chemistry and material science. Researchers are particularly interested in its role as a building block for designing novel heterocyclic compounds, which are pivotal in developing antimicrobial agents and anti-inflammatory drugs. With the growing demand for sustainable chemistry and green synthesis methods, Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate is also being explored for its compatibility with eco-friendly catalytic processes.

One of the most frequently searched questions about this compound revolves around its synthetic routes and purification techniques. Advanced methods such as column chromatography and recrystallization are often employed to achieve high-purity yields. Additionally, its spectroscopic properties (e.g., NMR, IR, and mass spectrometry) are well-documented, aiding in its identification and quality control. These aspects are critical for laboratories focusing on high-throughput screening and precision medicine.

In the context of industrial applications, Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate is increasingly being integrated into crop protection formulations. Its nitro-thiophene backbone exhibits promising activity against certain plant pathogens, aligning with the global shift toward sustainable agriculture. This has led to collaborations between academic institutions and agrochemical companies to optimize its structure-activity relationships (SAR) for enhanced efficacy.

Another trending topic is the compound's role in photodynamic therapy (PDT) research. Its nitroaromatic moiety can act as a photosensitizer, making it a candidate for cancer treatment studies. Researchers are investigating its ability to generate reactive oxygen species (ROS) under specific wavelengths, a mechanism that could revolutionize targeted therapies. This aligns with the broader interest in personalized medicine and nanotechnology-driven drug delivery systems.

From a regulatory perspective, Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate is compliant with major chemical safety guidelines, provided it is handled under standard laboratory protocols. Its stability and solubility profiles (e.g., in DMSO and ethanol) are well-suited for in vitro and in vivo studies, further broadening its utility. As the scientific community continues to explore its potential, this compound remains a focal point for innovation in organic synthesis and applied chemistry.

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Amadis Chemical Company Limited
(CAS:89380-77-8)Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate
A843179
Purity:99%
Quantity:5g
Price ($):612.0
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